molecular formula C20H27N5O2 B7141050 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B7141050
M. Wt: 369.5 g/mol
InChI Key: LSPXGFZJPHEWEU-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring system

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-23-12-16(11-21-23)15-7-9-25(13-15)20(26)22-17-8-10-24(14-17)18-5-3-4-6-19(18)27-2/h3-6,11-12,15,17H,7-10,13-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPXGFZJPHEWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCN(C2)C(=O)NC3CCN(C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihalides under basic conditions.

    Attachment of Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine derivative.

    Introduction of Methylpyrazolyl Group: The final step involves coupling the pyrrolidine intermediate with a methylpyrazolyl derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The pyrrolidine and pyrazole rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
  • N-[1-(2-fluorophenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Uniqueness

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This methoxy group can enhance the compound’s ability to cross biological membranes and improve its binding affinity to certain receptors.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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